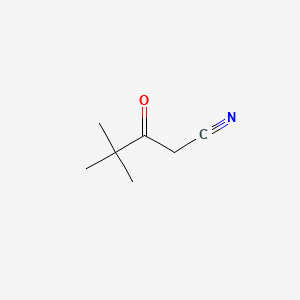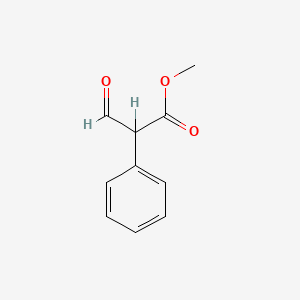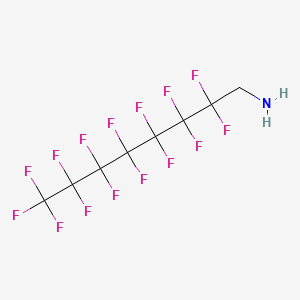
1H,1H-Pentadecafluorooctylamine
Overview
Description
The compound 1H,1H-Pentadecafluorooctylamine is closely related to substances such as pentadecafluorooctanoic acid, which is known to be a peroxisome proliferator. The effects of pentadecafluorooctanoic acid and its related compounds have been studied in the context of hepatic gene expression in rats. These studies have shown that pentadecafluorooctanoic acid can cause significant changes in gene expression, affecting a large number of genes and influencing various biological pathways, including lipid and amino acid metabolism, oxidative phosphorylation, and xenobiotic metabolism .
Synthesis Analysis
While the synthesis of this compound is not directly described in the provided papers, related compounds have been synthesized and characterized. For example, the synthesis of 1-alkylaminedicarbonyl(pentamethylcyclopentadienyl)ruthenium(II) complex salts has been achieved through the reaction of a Lewis acid with 1-alkylamines in dry methylene chloride . This process could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a ruthenium complex with 1-alkylamines has been determined, providing insights into the coordination environment of the metal center and the geometry of the ligands . These structural analyses are crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For example, the formation of a 1-bicyclo[1.1.1]pentyl anion has been investigated, revealing insights into the acidity and C-H bond dissociation energy of the compound . Although not directly related to this compound, these studies on chemical reactivity can provide a framework for understanding how fluorinated amines might behave under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the interaction of 1,8-bis(dimethylamino)naphthalene with pentafluorophenol has been characterized, revealing details about hydrogen bonding and the behavior of the compound at different temperatures . These insights into the properties of fluorinated compounds can help predict the behavior of this compound in various environments and its potential interactions with biological systems.
Scientific Research Applications
Barrier Coating Properties
1H-1H-Pentadecafluorooctyl methacrylate, a fluoropolymer derivative of 1H,1H-Pentadecafluorooctylamine, is utilized as a barrier coating to control the spreading of thin liquid films, particularly silicone oil. This application is significant in various fields, including materials science and engineering. The thermal degradation of these thin films has been studied using infrared spectroscopy and thermogravimetric analysis, revealing a two-stage, thermal bond-breaking phenomenon that doesn't require reactants like oxygen or water vapor. This research provides insights into the stability and longevity of these coatings under various conditions (Tompkins, 1973).
Spatial Distribution in Coatings
Poly-1H,1H-pentadecafuorooctyl methacrylate is employed as a barrier compound to prevent silicone oil from creeping into relay contacts. This compound, which is a methyl methacrylate polymer with a fluorocarbon side chain, is applied by dipping parts into a solution containing the polymer. The study of the spatial distribution of the resulting film revealed that its macroscopic uniformity and thickness depend on the withdrawal velocity from the solution, offering critical insights for industrial applications where uniform coatings are essential (Tompkins & Sharma, 1980).
Mechanism of Action
1H,1H-Perfluorooctylamine, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine or 1H,1H-Pentadecafluorooctylamine, is a perfluoroalkyl compound . Here is an overview of its mechanism of action:
Target of Action
It’s known that perfluoroalkyl compounds generally interact with various biological molecules due to their unique physicochemical properties .
Mode of Action
As a perfluoroalkyl compound, it is characterized by strong carbon-fluorine bonds, which contribute to its high thermal and chemical stability . These properties may influence its interactions with biological targets.
Pharmacokinetics
Perfluoroalkyl compounds are generally known for their persistence in the environment and potential bioaccumulation .
Result of Action
Given its chemical stability, it may persist in biological systems, potentially leading to bioaccumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H,1H-Perfluorooctylamine. Its chemical and thermal stability suggest that it may resist degradation in various environmental conditions . This persistence can lead to bioaccumulation and potential ecological risks .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1H,1H-Pentadecafluorooctylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s perfluoroalkyl chain allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity. For example, this compound has been shown to increase the static water contact angle values of materials, making them more hydrophobic. This interaction can affect the binding affinity of enzymes and proteins, leading to changes in their catalytic activity and stability.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. This can lead to alterations in cell signaling pathways, such as those involving membrane-bound receptors and ion channels. Additionally, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s perfluoroalkyl chain can form strong hydrophobic interactions with the hydrophobic regions of proteins and enzymes, potentially leading to changes in their conformation and activity. For example, this compound has been shown to increase the thermal stability of materials by interacting with and stabilizing their molecular structure. Additionally, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known for its high thermal stability, which allows it to maintain its chemical structure and activity over extended periods. Prolonged exposure to environmental factors such as heat, light, and moisture can lead to the degradation of this compound, potentially reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including liver damage and reproductive toxicity . Threshold effects have been observed, where the compound’s impact on cellular function and health becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage control when using this compound in research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s perfluoroalkyl chain allows it to interact with hydrophobic regions of enzymes, potentially affecting their catalytic activity and stability. For example, this compound has been shown to influence the metabolism of lipids and other hydrophobic molecules by interacting with enzymes involved in lipid metabolism . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. The compound can readily integrate into cell membranes and interact with transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications. These interactions can affect the compound’s localization and activity, influencing its overall impact on cellular function.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, this compound may be targeted to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and stress responses. These interactions can affect the compound’s activity and function, influencing its overall impact on cellular processes.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCZXRSVKNFILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184723 | |
| Record name | 1H,1H-Perfluorooctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-29-9 | |
| Record name | 1H,1H-Pentadecafluorooctylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H-Perfluorooctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Perfluorooctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



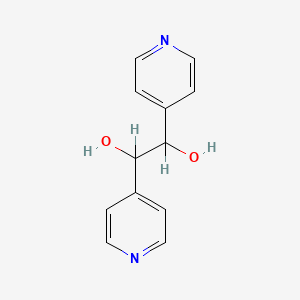
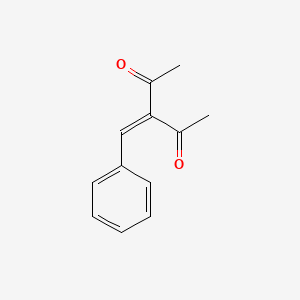
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
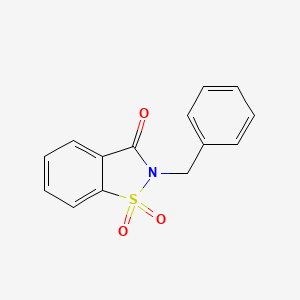
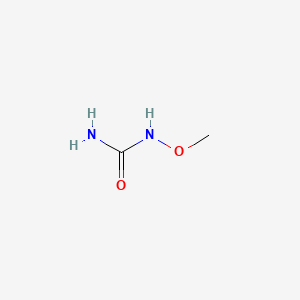
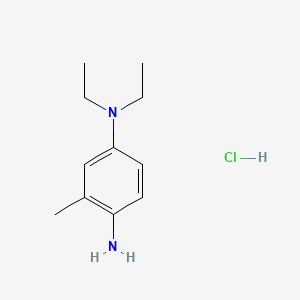
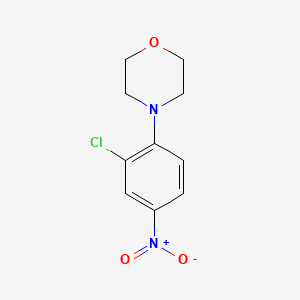
![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)
